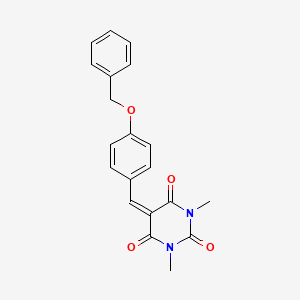
5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Interactions
The investigation into the molecular structures and interactions of pyrimidine derivatives, such as 5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione, reveals intricate details about their chemical behavior. In a study, the structural analysis of similar pyrimidine compounds showed no direction-specific intermolecular interactions in certain derivatives, while others exhibited chains of edge-fused rings formed through hydrogen bonding, indicating a potential for diverse chemical reactivities and applications (Silva et al., 2005).
Synthesis Techniques
Innovative synthesis techniques for pyrimidine derivatives have been developed, such as a catalyst-free, one-pot synthesis method. This approach yields a new series of functionalized pyrimidines under mild conditions without the need for column chromatographic purification, highlighting the compound's versatility and the efficiency of its synthesis (Brahmachari & Nayek, 2017).
Catalysis and Green Chemistry
Research into green chemistry and catalysis has also found pyrimidine derivatives to be of interest. For example, L-Proline based ionic liquid has been identified as a highly efficient and homogenous catalyst for the synthesis of pyrimidine diones, including benzylidene variants, under ultrasonic irradiation. This method emphasizes environmental friendliness and the potential for catalyst reuse, marking an advancement in sustainable chemical processes (Patil et al., 2020).
Luminescent Materials
The development of luminescent materials has benefited from the study of pyrimidine derivatives. Compounds like 5-(Benzylidene)pyrimidine-2,4,6-triones have been synthesized and analyzed for their spectral-luminescent properties, demonstrating potential as fluorescent probes due to their aggregation-induced emission characteristics. This research opens avenues for the use of these compounds in detecting substances like ethanol in aqueous solutions (Mendigalieva et al., 2022).
Mécanisme D'action
Target of Action
The primary target of this compound is DNA . It is synthesized and evaluated as a DNA-binding agent . The compound interacts with DNA, which plays a crucial role in biological activities like transcription, replication, and translation of genes .
Mode of Action
The compound interacts with its target, DNA, via the minor groove binding . This interaction is critical for understanding the mechanism of action and designing specific DNA binders . The compound’s interaction with DNA can lead to changes in the DNA structure, affecting the transcription, replication, and translation of genes .
Biochemical Pathways
The compound’s interaction with DNA affects the biochemical pathways involved in gene transcription, replication, and translation . These pathways are crucial for cell growth and division. By interacting with DNA, the compound can potentially disrupt these pathways, leading to changes in cell behavior .
Result of Action
The result of the compound’s action on DNA can lead to changes in cell behavior, potentially affecting cell growth and division . .
Analyse Biochimique
Cellular Effects
The effects of 5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione on cells are complex and multifaceted. It has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
1,3-dimethyl-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-21-18(23)17(19(24)22(2)20(21)25)12-14-8-10-16(11-9-14)26-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVHHFXWZOZTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-10-(3,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2760941.png)
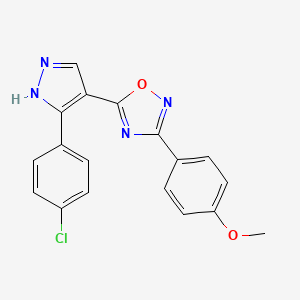

amino}cyclobutan-1-ol](/img/structure/B2760944.png)
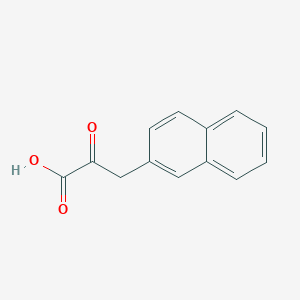
![2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2760948.png)
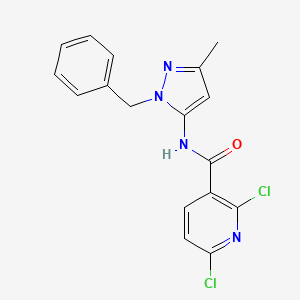
![2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2760951.png)
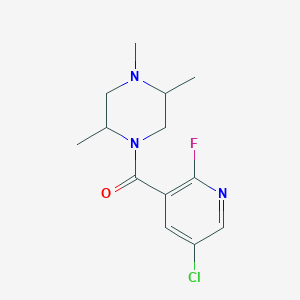
![3-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2760957.png)
![2-difluoromethanesulfonyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2760959.png)
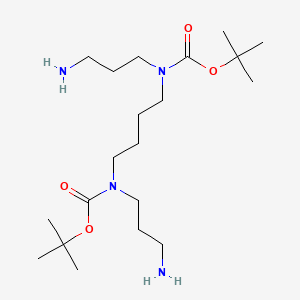

![1-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2760963.png)
